Methylamino-PEG4-acid
Overview
Description
Methylamino-PEG4-acid is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is characterized by its ability to connect two different ligands, one for an E3 ubiquitin ligase and the other for a target protein, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .
Mechanism of Action
Target of Action
Methylamino-PEG4-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .
Mode of Action
This compound operates by linking two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This dual-ligand approach allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating various cellular processes such as cell cycle progression, signal transduction, and responses to oxidative stress .
Pharmacokinetics
This property likely enhances the bioavailability of the compound, allowing it to effectively reach and interact with its targets .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, the compound can effectively regulate the levels of specific proteins within the cell . This can have various downstream effects, depending on the functions of the degraded proteins .
Action Environment
The action of this compound is influenced by various environmental factors within the cell. For instance, the effectiveness of the ubiquitin-proteasome system can be affected by factors such as cellular stress, nutrient availability, and the presence of other regulatory molecules . Additionally, the compound’s stability and efficacy may be influenced by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylamino-PEG4-acid can be synthesized through a series of chemical reactions involving the attachment of a methylamino group to a PEG chain. The process typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methylamino-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions: The methylamino group can participate in nucleophilic substitution reactions with electrophiles, forming new bonds.
Common Reagents and Conditions
NHS Esters: Used for PEGylation reactions.
Methylamine: Source for introducing the methylamino group.
EDC or DCC: Coupling agents for amide bond formation.
Major Products
The major products formed from these reactions include various PEGylated intermediates and the final this compound compound, which can be further used in the synthesis of PROTACs .
Scientific Research Applications
Methylamino-PEG4-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in studies involving protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems.
Comparison with Similar Compounds
Methylamino-PEG4-acid is unique due to its specific structure and functionality as a PROTAC linker. Similar compounds include:
Amino-PEG4-acid: Lacks the methyl group but serves a similar function as a linker in PROTACs.
Hydroxy-PEG4-acid: Contains a hydroxyl group instead of a methylamino group, offering different reactivity and applications.
Carboxy-PEG4-acid: Features a carboxyl group, providing alternative linkage options in chemical synthesis
These compounds share the common feature of being PEG-based linkers but differ in their functional groups, which influence their reactivity and applications in various chemical and biological processes.
Biological Activity
Methylamino-PEG4-acid is a chemical compound characterized by its polyethylene glycol (PEG) structure, which enhances solubility and bioavailability in aqueous environments. This compound is particularly significant in drug delivery systems and therapeutic applications, functioning primarily as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs) and other bioconjugates. Its unique properties stem from the combination of a hydrophilic PEG moiety and a reactive methylamino group, allowing for stable linkages with various biomolecules.
This compound does not possess a direct mechanism of action; rather, it serves as a critical linker within PROTAC molecules. PROTACs are designed to facilitate the targeted degradation of specific proteins by harnessing the body's ubiquitin-proteasome system (UPS). The linker’s role is crucial as it connects two components: a ligand that binds the target protein and an E3 ligase recruiter, enabling the selective degradation of undesirable proteins within cells .
Advantages in Drug Development
The incorporation of this compound in drug formulations provides several advantages:
- Enhanced Solubility : The PEG moiety significantly increases the solubility of conjugated drugs, improving their bioavailability.
- Targeted Interactions : The methylamino group facilitates targeted interactions with biological molecules, enhancing the specificity of drug delivery systems.
- Stable Linkages : Its ability to form stable conjugates makes it invaluable for bioconjugation applications, which are essential in developing therapeutics .
Applications
This compound has diverse applications in various fields:
- Drug Delivery Systems : Enhances the solubility and efficacy of therapeutic agents.
- Bioconjugation : Forms stable linkages with proteins and peptides, facilitating targeted drug delivery.
- PROTAC Development : Acts as a linker for PROTACs, contributing to the selective degradation of target proteins.
Comparative Analysis
To understand this compound's unique properties and applications better, a comparison with similar compounds can be insightful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Methylamino-PEG2-acid | Shorter PEG chain | Increased reactivity due to shorter length |
t-Boc-N-amido-PEG4-acid | Protecting group present | Offers stability during synthesis |
N-Methylmorpholine | Cyclic structure | Used primarily as a base catalyst |
Methylamino-PEG6-acid | Longer PEG chain | Enhanced solubility but may alter drug release rates |
The balance between solubility, reactivity, and stability makes this compound particularly valuable for applications requiring precise biochemical interactions.
Efficacy in PROTACs
Recent studies have demonstrated that this compound significantly enhances the efficacy of PROTACs. For instance, research highlighted that PROTACs utilizing this linker exhibited improved degradation rates of target proteins compared to those using other linkers. The studies indicated that the choice of linker directly impacts the efficiency of protein degradation processes .
In Vitro Studies
In vitro experiments have shown that this compound conjugates can effectively target specific proteins while minimizing off-target effects. For example, one study reported over 90% conversion rates in reactions involving this compound when used as a coupling agent in peptide synthesis . This high efficiency underscores its potential for developing precise therapeutic agents.
Cytotoxicity Assessments
Cytotoxicity studies reveal that this compound derivatives exhibit low toxicity levels compared to conventional drugs. In various assays, including MTT assays, cell viability remained high even at elevated concentrations of conjugates containing this compound. This suggests that while enhancing drug efficacy, these compounds also maintain a favorable safety profile .
Properties
IUPAC Name |
3-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO6/c1-13-3-5-17-7-9-19-11-10-18-8-6-16-4-2-12(14)15/h13H,2-11H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNPCETYZYDTLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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